molecular formula C18H20N2O4S B609159 ML372 CAS No. 1331745-61-9

ML372

Cat. No. B609159
M. Wt: 360.428
InChI Key: HAVNRFQWAXTDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML372 is a potent and selective SMN Modulator (EC50 = 12 nM, 325% increase inSMN2). ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice. possessed a more stable half-life in mouse liver microsomes (T1/2 > 60 min) and high permeability in Caco-2 cells (Papp A to B = 33.8 × 10−6 cms−1 and Papp B to A = 44.1 × 10−6 cms−1) with an efflux ratio close to unity (i.e., 1.3). ML372 shows good potency, pharmacokinetics, tolerance, and CNS penetration that are able to increase levels of SMN protein in several model cell lines. Spinal muscular atrophy (SMA) is an autosomal recessive neurodegenerative disease and the most common inherited cause of infant mortality. SMA, with a carrier frequency of ∼1:40, affects ∼ 1:8,000 births.

Scientific Research Applications

NIH Molecular Libraries Initiative

The Molecular Libraries Initiative (MLI) aims to use small molecules to explore gene, cell, and organism function in health and disease. This initiative involves the Molecular Libraries Screening Centers Network, cheminformatics initiatives including PubChem, and technology development in areas like chemical diversity and screening instrumentation (Austin et al., 2004).

Machine Learning in the Physical Sciences

Machine learning has been integrated into various domains of physics, including particle physics, quantum computing, and material physics. It's used for tasks like data processing and understanding methods in ML through the lens of statistical physics (Carleo et al., 2019).

Mixed-Model Association Methods in Genetics

Mixed linear models (MLMA) are crucial for genetic association studies, helping to prevent false positive associations and increase power in studies without sample structure (Yang et al., 2014).

Applications of Machine Learning in Metal-Organic Frameworks

This review discusses how machine learning can be utilized in the research and development of metal–organic frameworks (MOFs), including predicting material properties and designing new MOF structures (Chong et al., 2020).

Machine Learning in Health-Related Applications in Developing Countries

A scoping review aims to identify ML applications in low/middle-income countries that support clinical medicine and public health (Carrillo-Larco et al., 2020).

Machine Learning in Cancer Research

ML techniques, such as ANNs, BNs, SVMs, and DTs, have been applied in cancer research for predictive modeling, aiding in the understanding of cancer progression and treatment (Kourou et al., 2014).

Machine Learning in Seismology

Machine learning in seismology involves applications like earthquake detection, early warning, ground-motion prediction, and seismic tomography, combining data-driven ML with traditional physical modeling (Kong et al., 2018).

Overview of Machine Learning in Neurosurgical Care

This systematic review explores ML's potential in neurosurgical care, including surgical treatment assistance and outcome prediction in various neurosurgical conditions (Senders et al., 2017).

properties

CAS RN

1331745-61-9

Product Name

ML372

Molecular Formula

C18H20N2O4S

Molecular Weight

360.428

IUPAC Name

1-(5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)thiazol-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C18H20N2O4S/c21-17(22)12-4-6-20(7-5-12)18-19-11-16(25-18)13-2-3-14-15(10-13)24-9-1-8-23-14/h2-3,10-12H,1,4-9H2,(H,21,22)

InChI Key

HAVNRFQWAXTDTI-UHFFFAOYSA-N

SMILES

O=C(O)C(CC1)CCN1C2=NC=C(S2)C3=CC(OCCCO4)=C4C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML372;  ML-372;  ML 372.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.